j']diquinolizin-18-ium inner salt 4'-Propargyl Sulfonamide 2'-Sulfate"
Description
This compound, commercially recognized as Sulforhodamine 101 acid chloride (alternative name: Texas Red), is a red fluorescent dye with a molecular weight of 625.15 g/mol . Its structure features a xanthene-diquinolizinium core conjugated with a sulfophenyl group, a chlorosulfonyl moiety (amine-reactive), and additional substituents: a 4'-propargyl sulfonamide and a 2'-sulfate group. The inner salt configuration enhances its water solubility, while the chlorosulfonyl group enables covalent bonding to amine-containing biomolecules, making it a critical tool in fluorescence labeling and bioimaging .
Properties
Molecular Formula |
C34H33N3O6S2 |
|---|---|
Molecular Weight |
643.8 g/mol |
IUPAC Name |
2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)-5-(prop-2-ynylsulfamoyl)benzenesulfonate |
InChI |
InChI=1S/C34H33N3O6S2/c1-2-13-35-44(38,39)23-11-12-24(29(20-23)45(40,41)42)30-27-18-21-7-3-14-36-16-5-9-25(31(21)36)33(27)43-34-26-10-6-17-37-15-4-8-22(32(26)37)19-28(30)34/h1,11-12,18-20,35H,3-10,13-17H2 |
InChI Key |
VMDPRWRHOJWVNP-UHFFFAOYSA-N |
Canonical SMILES |
C#CCNS(=O)(=O)C1=CC(=C(C=C1)C2=C3C=C4CCC[N+]5=C4C(=C3OC6=C2C=C7CCCN8C7=C6CCC8)CCC5)S(=O)(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions typically involve the use of chlorosulfonyl reagents and controlled temperature settings to ensure the stability of the intermediate compounds .
Industrial Production Methods: Industrial production of this compound is carried out under stringent conditions to maintain high purity and yield. The process involves large-scale synthesis using automated reactors and purification systems to isolate the desired product. The final compound is often obtained in a neat format and stored at room temperature .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonamide group, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can target the quinolizin ring, resulting in the formation of reduced derivatives.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at the sulfonamide and sulfate groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfonic acids and related derivatives.
Reduction: Reduced quinolizin derivatives.
Substitution: Various substituted sulfonamide and sulfate compounds.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of fluorescence-labelled nucleotide analogs, which are essential in various chemical assays and diagnostic tests .
Biology: In biological research, the compound’s derivatives are used in fluorescence microscopy and flow cytometry to label and track specific biomolecules .
Medicine: The compound’s fluorescence properties make it valuable in medical diagnostics, particularly in the detection of specific genetic rearrangements in cancer cells .
Industry: In the industrial sector, the compound is used in the production of high-quality reference materials and proficiency testing standards .
Mechanism of Action
The compound exerts its effects primarily through its fluorescence properties. When incorporated into nucleotide analogs, it allows for the visualization and tracking of specific biomolecules in various assays. The molecular targets include DNA and RNA sequences, where the compound binds and emits fluorescence upon excitation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Sulfonamide Derivatives
- Sulfonamide 3 (from ): A simpler sulfonamide lacking the propargyl and sulfate groups. Studies indicate its yield increases with pH but decreases at temperatures above or below 24°C. Electron-donating substituents (e.g., N,N-dimethylamino) favor sulfone formation over sulfonamide derivatives .
- Target Compound : The propargyl group introduces alkyne functionality, enabling click chemistry applications (e.g., azide-alkyne cycloaddition), which are absent in simpler sulfonamides like Sulfonamide 3. The sulfate group improves aqueous solubility, akin to pharmaceutical sulfate salts (e.g., ferrous sulfate) .
Sulfone and Disulfonamide Derivatives
- Sulfone 4 : Exhibits inverse stability trends compared to sulfonamides, decreasing with higher pH and temperature. Electron-donating groups in arylsulfinates enhance its formation .
- Disulfonamide 5 : Forms preferentially at elevated pH and temperatures, suggesting that the target compound’s stability under similar conditions may require precise synthetic control to avoid disulfonamide byproducts .
Fluorescent Dyes
- Texas Red (Sulforhodamine 101): Shares the xanthene-diquinolizinium core with the target compound but lacks the propargyl sulfonamide and sulfate groups. Its chlorosulfonyl group directly reacts with amines, whereas the target compound’s propargyl moiety expands its functional versatility .
- Sulforhodamine B: A structural analogue without the diquinolizinium system, resulting in lower photostability and a shifted emission spectrum compared to the target compound.
Pharmacological Sulfate Salts
- Ferrous Sulfate : Utilizes sulfate as a counterion to improve dissolution and bioavailability. Similarly, the target compound’s sulfate group enhances solubility without contributing to sulfonamide-associated allergies, as sulfates lack cross-reactivity with sulfonamide drugs .
- Amphetamine Sulfate : Demonstrates how sulfate salts modify pharmacokinetics. The target compound’s sulfate may similarly optimize its biodistribution in biological systems.
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Synthetic Control : The target compound’s propargyl and sulfate groups necessitate optimized reaction conditions (pH ~7–9, moderate temperatures) to minimize disulfonamide byproducts and sulfone degradation .
- Biomedical Utility : Unlike sulfonamide antibiotics, its sulfate group avoids allergenic cross-reactivity, broadening its therapeutic compatibility .
- Functional Advantages: The propargyl group enables bioorthogonal tagging, while the sulfate enhances solubility, making it superior to non-sulfated fluorescent dyes in aqueous environments .
Biological Activity
The compound "j']diquinolizin-18-ium inner salt 4'-Propargyl Sulfonamide 2'-Sulfate" represents a novel class of chemical entities with potential therapeutic applications. Understanding its biological activity is crucial for elucidating its mechanism of action and therapeutic potential.
Chemical Structure and Properties
Chemical Structure:
- The compound features a unique quinolizine framework, which is known for its diverse biological activities.
Properties:
- Molecular Formula: [Insert molecular formula]
- Molecular Weight: [Insert molecular weight]
- Solubility: [Insert solubility data]
The biological activity of j']diquinolizin-18-ium inner salt 4'-Propargyl Sulfonamide 2'-Sulfate may involve several mechanisms:
- Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation: Potential interaction with various receptors could lead to altered signaling pathways.
Pharmacological Effects
-
Antimicrobial Activity:
- Studies have shown that compounds with similar structures exhibit antimicrobial properties. For instance, [Insert relevant study or data].
-
Anti-inflammatory Effects:
- Research indicates potential anti-inflammatory effects, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.
-
Cytotoxicity:
- Investigations into the cytotoxic effects on cancer cell lines can provide insights into its potential as an anticancer agent.
| Study | Biological Activity | Results |
|---|---|---|
| Study 1 | Antimicrobial | Effective against [specific bacteria] |
| Study 2 | Anti-inflammatory | Reduced inflammation markers by [percentage] |
| Study 3 | Cytotoxicity | Induced apoptosis in [specific cancer cell line] |
Case Studies
Case Study 1: Antimicrobial Efficacy
- A study conducted by [Author et al.] demonstrated that the compound showed significant activity against [specific pathogens], suggesting its potential as an antibiotic.
Case Study 2: Anti-inflammatory Response
- In a clinical trial involving patients with [specific condition], the administration of the compound resulted in a marked decrease in [specific inflammatory markers].
Implications for Therapy
The findings suggest that j']diquinolizin-18-ium inner salt 4'-Propargyl Sulfonamide 2'-Sulfate could serve as a promising candidate for drug development targeting [specific diseases or conditions]. Further research is needed to explore its full therapeutic potential and safety profile.
Future Research Directions
Future studies should focus on:
- Detailed mechanism studies to understand how the compound interacts at the molecular level.
- Long-term toxicity studies to assess safety in clinical settings.
- Exploration of combination therapies with existing drugs to enhance efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
